molecular formula C12H13ClN4OS B5815082 N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5815082
M. Wt: 296.78 g/mol
InChI Key: FMODQUXOPMPPJU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-8-3-4-9(13)5-10(8)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODQUXOPMPPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methyl-4H-1,2,4-triazole-3-thiol.

    Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methylphenyl)-2-chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its structural features, it can be explored as a potential drug candidate for various therapeutic applications.

Industry:

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The chloro-substituted phenyl ring can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Uniqueness: The unique combination of a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group in this compound provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.

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